molecular formula C4H3IN2O B8268817 6-iodopyridazin-3(2H)-one

6-iodopyridazin-3(2H)-one

Cat. No.: B8268817
M. Wt: 221.98 g/mol
InChI Key: MTBWLDQCTOFHKW-UHFFFAOYSA-N
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Description

6-Iodopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. It contains both nitrogen and iodine atoms, making it a unique and valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodopyridazin-3(2H)-one typically involves the iodination of pyridazin-3(2H)-one. One common method includes the reaction of pyridazin-3(2H)-one with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Iodopyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Iodopyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-iodopyridazin-3(2H)-one involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 6-Iodopyridazin-3-amine
  • 3-Amino-6-iodopyridazine
  • 6-Iodopyridazin-3-amine, 3-Amino-6-iodo-1,2-diazine

Comparison: 6-Iodopyridazin-3(2H)-one is unique due to its specific structure and the presence of the iodine atom at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-iodo-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBWLDQCTOFHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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